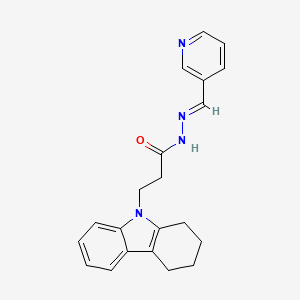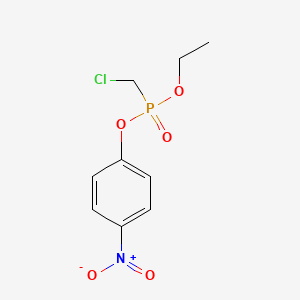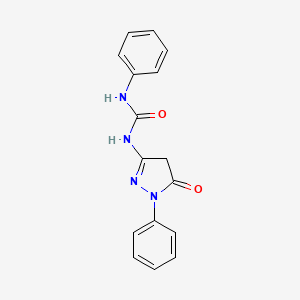![molecular formula C19H23NO2 B12003810 1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl- CAS No. 92447-53-5](/img/structure/B12003810.png)
1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl- is a chemical compound with a complex structure that includes a propanone backbone, a hydroxyamino group, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl- typically involves multiple steps, including the formation of the propanone backbone and the introduction of the hydroxyamino and phenyl groups. Common synthetic routes may involve the use of reagents such as tert-butylamine and phenylmagnesium bromide under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions in specialized reactors. The process would require precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of catalysts and purification techniques such as distillation or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The hydroxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl- involves its interaction with molecular targets such as enzymes or receptors. The hydroxyamino group may form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. The phenyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-
- 1-Propanone, 3-chloro-1-phenyl-
Uniqueness
1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl- is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
92447-53-5 |
|---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-[tert-butyl(hydroxy)amino]-1,2-diphenylpropan-1-one |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)20(22)14-17(15-10-6-4-7-11-15)18(21)16-12-8-5-9-13-16/h4-13,17,22H,14H2,1-3H3 |
InChI Key |
LDTQGDNXMTWMLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12003730.png)

![Ethyl 4-[(methylcarbamothioyl)amino]benzoate](/img/structure/B12003743.png)

![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12003751.png)

![2-(2,4-dichlorobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12003764.png)
![2-methoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B12003766.png)
![[3-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12003782.png)
![5-(4-chlorophenyl)-4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12003789.png)
![4-tert-butyl-N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B12003792.png)

![N-[(4-methoxyphenyl)methyl]nonanamide](/img/structure/B12003812.png)

